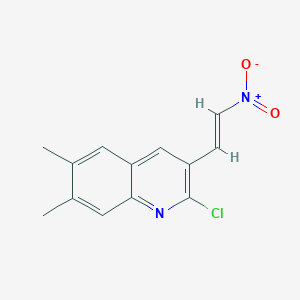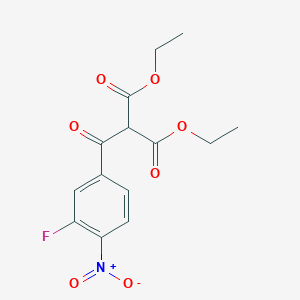
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoyl moiety, which is further connected to a malonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate typically involves the esterification of malonic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the 3-fluoro-4-nitrobenzoyl group. One common method involves the reaction of diethyl malonate with 3-fluoro-4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoyl malonates.
Reduction: Formation of 3-fluoro-4-aminobenzoyl malonate.
Hydrolysis: Formation of 3-fluoro-4-nitrobenzoic acid and malonic acid.
科学的研究の応用
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Material Science: Used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
作用機序
The mechanism of action of Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the electron-withdrawing nitro group, making it susceptible to nucleophilic attack. The fluorine atom can also influence the reactivity and stability of the compound by altering the electronic distribution within the molecule.
類似化合物との比較
Similar Compounds
- Diethyl 2-(4-Fluoro-2-nitrobenzoyl)malonate
- Diethyl 2-(2-Nitrobenzoyl)malonate
- Diethyl 2-(4-Nitrobenzoyl)malonate
Uniqueness
Diethyl 2-(3-Fluoro-4-nitrobenzoyl)malonate is unique due to the specific positioning of the fluorine and nitro groups on the benzoyl moiety. This unique arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C14H14FNO7 |
|---|---|
分子量 |
327.26 g/mol |
IUPAC名 |
diethyl 2-(3-fluoro-4-nitrobenzoyl)propanedioate |
InChI |
InChI=1S/C14H14FNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)8-5-6-10(16(20)21)9(15)7-8/h5-7,11H,3-4H2,1-2H3 |
InChIキー |
DUWYXXVGECRAMN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


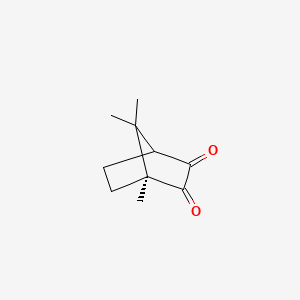
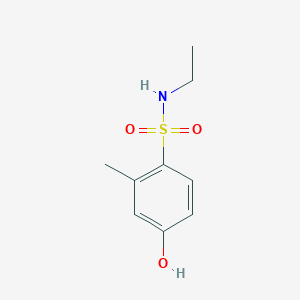
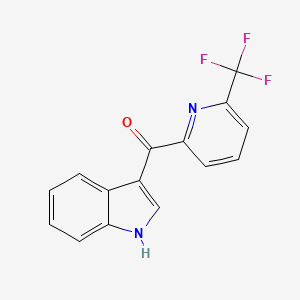
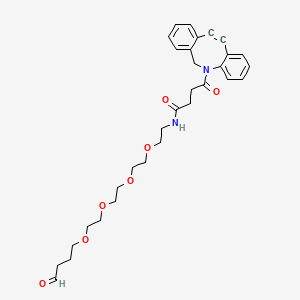

![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)
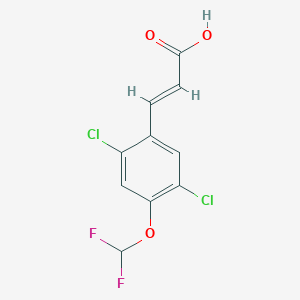


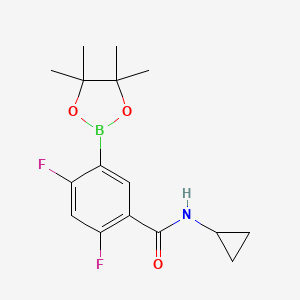
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
